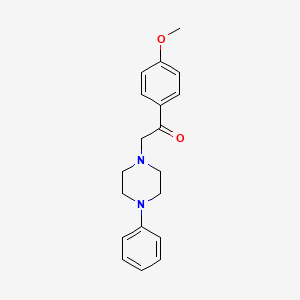![molecular formula C18H19N3O4S B4505746 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B4505746.png)
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide
説明
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)-N-[2-(2-thienyl)ethyl]acetamide is 373.10962727 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Anticancer Activity
Quinazoline derivatives have been synthesized and evaluated for their potential anticancer activity. For example, novel quinazolinone compounds have shown promising results against various cancer cell lines, with some compounds selectively influencing non-small cell lung and CNS cancer cell lines due to their unique structural features and biological activities (Berest et al., 2011). The synthesis of these compounds involves complex chemical reactions, demonstrating the potential of quinazoline derivatives in cancer research.
Molecular Modeling and Pharmacological Properties
Quinazolinone derivatives have also been the subject of molecular modeling studies to predict their mechanism of action as α1-adrenoceptor antagonists. This research combines the synthesis of novel compounds with in vivo hypotensive activity evaluation and molecular modeling to understand their pharmacological properties better (Abou-Seri et al., 2011). Such studies are crucial for developing new therapeutic agents targeting specific receptors.
Green Chemistry in Synthesis
Innovative green chemistry processes have been applied to synthesize quinazolin-4(3H)-ones, emphasizing the importance of environmentally friendly methods in chemical synthesis. These processes not only yield significant compounds for further biological evaluation but also align with the principles of sustainable and responsible research practices (Mikra et al., 2022).
Anticonvulsant Activity
Research on quinazolinone derivatives extends to the evaluation of their anticonvulsant effects. Some synthesized compounds have exhibited weak to moderate anticonvulsant activities in specific seizure models, contributing to the ongoing search for new therapeutic agents for epilepsy and related disorders (Bunyatyan et al., 2020).
Antimicrobial Activity
The Suzuki cross-coupling reaction has been utilized to synthesize thiophene/benzothiophene-linked quinolinyl oxadiazoles condensed to substituted N-benzothiazolyl acetamides. These compounds have been tested for their antimicrobial activity, showing excellent activity against a range of microorganisms, underscoring the potential of quinazoline derivatives in developing new antimicrobial agents (Patel et al., 2012).
特性
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-24-15-8-13-14(9-16(15)25-2)20-11-21(18(13)23)10-17(22)19-6-5-12-4-3-7-26-12/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFDFRYUGZNASI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid](/img/structure/B4505664.png)



![1,3-dimethyl-6-(propan-2-yl)-N-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4505687.png)
![N-allyl-1-[(3-chlorobenzyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4505694.png)
![6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B4505705.png)
![7,8-dimethyl-2-({4-[2-(4-morpholinyl)ethyl]-1-piperidinyl}carbonyl)-4H-chromen-4-one](/img/structure/B4505709.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4505733.png)
![3-{1-[(4-tert-butylphenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole](/img/structure/B4505737.png)
![7-(3-bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4505750.png)
![methyl 2-methyl-3-{[(1-methyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4505754.png)
![2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4505763.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4505770.png)
